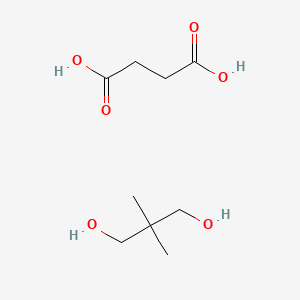

butanedioic acid;2,2-dimethylpropane-1,3-diol

Description

Significance of Butanedioic Acid and 2,2-Dimethylpropane-1,3-diol as Polymer Precursors

Role in Renewable Resource Utilization and Bio-based Polymer Development

The shift away from fossil fuel-based feedstocks is a primary driver in modern polymer research. Both succinic acid and neopentyl glycol are at the forefront of this transition, with commercially viable production methods from renewable resources.

Butanedioic Acid (Succinic Acid): Succinic acid is recognized as a key platform chemical that can be produced through the fermentation of biomass and sugars. fraunhofer.deresearchgate.net This bio-based production method offers a more sustainable alternative to the traditional petrochemical route, which typically involves the oxidation of butane. pcimag.com The availability of high-quality, polymerization-grade bio-succinic acid has enabled its use as a versatile building block for a new generation of bio-based polymers, including polyesters and polyamides. fraunhofer.depcimag.comresearchgate.net Companies like Roquette offer 100% bio-based succinic acid under brand names like BIOSUCCINIUM®, which is used to produce polymers with a significantly reduced carbon footprint. roquette.com

2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol): Similarly, significant strides have been made in the production of bio-based neopentyl glycol. Companies such as BASF and Perstorp Group have developed processes to produce NPG with substantial bio-based content. nih.gov BASF, for instance, offers a "ZeroPCF" (Product Carbon Footprint) neopentyl glycol by utilizing renewable raw materials through a certified biomass balance approach. pcimag.combasf.comindianchemicalnews.com LG Chem has also entered the market, exporting bio-balanced NPG produced from plant-derived materials like waste cooking oil. lgcorp.com This bio-based NPG is a "drop-in" solution, meaning it is identical in quality and properties to its fossil-fuel-based counterpart, allowing for easy integration into existing manufacturing processes without adjustments. pcimag.combasf.com The use of these bio-based precursors is critical for developing fully or partially bio-based polyesters, reducing greenhouse gas emissions, and helping industries meet sustainability targets. pcimag.comnih.gov

Historical Context in Polyester (B1180765) Chemistry

The history of polyesters dates back to the 1930s with the pioneering work of W.H. Carothers at DuPont, who first discovered that fibers could be created by mixing carboxyl acids and alcohols. lawrencehuntfashion.com While this initial work led to the discovery of nylon, it laid the foundation for future polyester development. lawrencehuntfashion.com The first true polyester fiber, Terylene, was created in 1941 by British scientists, and DuPont later introduced its own version called Dacron. lawrencehuntfashion.com

Neopentyl Glycol (NPG) was first synthesized in the late 19th century, but its commercial importance grew significantly with the expansion of the polymer industry. Eastman is credited with inventing NPG glycol in the 1950s. researchgate.net Its unique chemical structure, featuring a quaternary carbon atom, imparts exceptional stability to the polyester backbone. Polyesters made with NPG exhibit enhanced resistance to heat, light, and water, making them highly desirable for high-performance applications like coatings and resins. wikipedia.orgscilit.com The use of NPG became standard for creating durable polyester resins for automotive, construction, and industrial applications. researchgate.netchemanalyst.com

Succinic Acid has also been a long-standing component in polyester synthesis. Early research into polyesters included the study of reactions between various diacids, including succinic acid, and diols like glycerol. While aromatic acids like terephthalic acid came to dominate the market for high-volume fibers like polyethylene (B3416737) terephthalate (B1205515) (PET), aliphatic diacids such as succinic acid have remained crucial for creating biodegradable polyesters and for modifying the properties of other polymers. acs.orgresearchgate.net

Scope and Academic Relevance of Poly(neopentyl glycol succinate) Research

Research into Poly(neopentyl glycol succinate) (PNS) and its copolymers is an active area of academic inquiry, driven by the desire to create novel bio-based and biodegradable materials with tailored properties. Scientific studies focus on the synthesis, characterization, and potential applications of these polymers.

Researchers synthesize PNS and its copolymers, such as poly(butylene succinate-co-neopentyl glycol succinate) (P(BS-co-NPGS)) and poly(neopentyl glycol succinate-co-isosorbide succinate) (PNSI), typically through a two-step melt polycondensation process involving transesterification and polycondensation. researchgate.netnih.gov This allows for the creation of copolyesters with varying monomer ratios to fine-tune the final properties of the material. nih.gov

A significant focus of academic research is the characterization of the physical, mechanical, and thermal properties of these polymers. For instance, studies have shown that incorporating neopentyl glycol succinate (B1194679) units into poly(butylene succinate) (PBS) can dramatically improve the ductility of the material. One study found that a P(BS-co-NPGS) copolyester containing 20% NPGS content exhibited an elongation at break of approximately 548%, a significant increase compared to neat PBS. nih.gov Similarly, another study demonstrated that poly(neopentyl succinate) showed an elongation at break of 2200%. researchgate.net

The biodegradability and hydrolytic degradation of PNS-based materials are also of high interest. The inclusion of succinic acid units can enhance the degradability of otherwise non-degradable aromatic polyesters. acs.org Research on PNSI copolymers showed that the material's degradation rate could be controlled by adjusting the content of isosorbide (B1672297), a bio-based monomer containing hydrophilic ether bonds. researchgate.net One study found that a PNSI copolymer with 40% isosorbide content lost over 89% of its weight after 42 days in an alkaline solution. researchgate.net These studies highlight the potential for creating water-degradable polyesters to address plastic pollution. researchgate.net

The table below summarizes selected mechanical properties of PNS and its copolymers from various research findings.

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(neopentyl terephthalate) (PNT) | 50.3 | 10.0 |

| Poly(neopentyl glycol succinate) (PNS) | - | 2200 |

| P(BS-co-NPGS) with 20% NPGS | - | ~548 |

Data sourced from multiple academic studies. researchgate.netnih.gov The table is interactive and can be sorted.

This academic research is crucial for developing high-performance, bio-based, and biodegradable materials that can be used in a wide range of applications, from green packaging to specialized plastics. acs.orgresearchgate.net

Properties

IUPAC Name |

butanedioic acid;2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2.C4H6O4/c1-5(2,3-6)4-7;5-3(6)1-2-4(7)8/h6-7H,3-4H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJJXHLTYJRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CO.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28257-92-3 | |

| Details | Compound: Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28257-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28257-92-3 | |

| Record name | Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Molecular Structure and Architecture of Poly Neopentyl Glycol Succinate Based Materials

Homopolymer Molecular Structures

The homopolymer, poly(neopentyl glycol succinate), is a linear aliphatic polyester (B1180765). Its backbone is composed of repeating units of neopentyl glycol and succinic acid linked by ester bonds. The presence of the gem-dimethyl group in the neopentyl glycol unit introduces steric hindrance, which restricts chain rotation. This structural feature imparts a degree of rigidity to the polymer chain, influencing its thermal and mechanical properties.

The molecular weight of the PNS homopolymer can be controlled during synthesis, which in turn affects its properties. For instance, higher molecular weight PNS generally exhibits improved mechanical strength. The structure of PNS also contributes to its biodegradability, a key feature for its use in environmentally friendly applications.

Copolyester Structural Design and Characterization

To further tailor the properties of PNS-based materials, copolyesters are often synthesized by incorporating additional monomers. The arrangement of these co-monomers along the polymer chain can be random or in blocks, leading to distinct material properties.

In random copolyesters, the co-monomers are distributed irregularly along the polymer chain. This random arrangement disrupts the regularity of the polymer structure, which can lead to a decrease in crystallinity and melting temperature. For example, copolyesters of neopentyl glycol with succinic acid and other diacids, or copolyesters of succinic acid with neopentyl glycol and other diols, have been developed.

The introduction of a second diol, such as 1,4-butanediol (B3395766), into the PNS backbone results in poly(butylene succinate-co-neopentyl glycol succinate) (P(BS-co-NPGS)) copolyesters. Characterization of these copolyesters has shown that the incorporation of neopentyl glycol succinate (B1194679) units can significantly improve the ductility of poly(butylene succinate) (PBS). nih.gov Similarly, the synthesis of poly(neopentyl terephthalate-co-neopentyl succinate) (PNST) copolymers, where terephthalic acid is the co-diacid, has demonstrated that the succinic acid segments enhance the flexibility of the resulting material. researchgate.net

Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key technique used to confirm the random distribution of monomer units in these copolyesters. researchgate.net The thermal and mechanical properties of these random copolyesters are highly dependent on the comonomer composition.

Block copolyesters consist of distinct segments, or blocks, of different homopolymers linked together. This architecture allows for the combination of properties from each block. For instance, a block copolyester could be designed to have both rigid and flexible segments, leading to thermoplastic elastomeric behavior.

The synthesis of segmented copolyesters can be achieved through methods like melt polycondensation of pre-synthesized telechelic oligomers. For example, carboxytelechelic polyethylene (B3416737) segments have been incorporated with neopentyl glycol and adipic acid to create segmented copolyesters with properties that correlate with the polyethylene segment content. rsc.org While specific examples focusing solely on PNS block copolyesters are less common in the provided context, the principles of block copolymerization are widely applied to polyesters to achieve tailored properties.

The introduction of specific co-monomers can have a profound impact on the molecular architecture and, consequently, the material properties of PNS-based copolyesters.

The incorporation of 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic diacid, introduces rigidity to the polyester backbone. The synthesis of poly(neopentyl glycol succinate/furandicarboxylate) (PNSF) copolyesters has been reported, where the furan (B31954) ring provides stiffness. acs.org These copolyesters are often synthesized via a two-step melt polycondensation process. acs.org

The presence of the rigid furan ring can significantly influence the thermal and mechanical properties of the resulting copolyester. For example, increasing the FDCA content can lead to a higher glass transition temperature (Tg). acs.org The random incorporation of succinic acid into poly(neopentyl glycol 2,5-furandicarboxylate) can disrupt the crystal structure and reduce the melting temperature. acs.org

Table 1: Impact of 2,5-Furandicarboxylic Acid (FDCA) on Poly(neopentyl glycol succinate) Copolyesters

| Property | Observation upon FDCA Incorporation |

| Chain Rigidity | Increases due to the aromatic furan ring. acs.org |

| Crystallinity | Can be disrupted depending on the randomness of incorporation. acs.org |

| Glass Transition Temp. (Tg) | Generally increases with higher FDCA content. acs.org |

| Melting Temperature (Tm) | May decrease with random incorporation due to reduced regularity. acs.org |

| Mechanical Properties | Can lead to enhanced modulus and tensile strength. acs.org |

Isosorbide (B1672297), a rigid bicyclic diol derived from glucose, is another important bio-based monomer used to modify polyesters. Its incorporation into the PNS backbone introduces significant structural changes. The V-shaped and asymmetric structure of isosorbide disrupts the polymer chain's linearity and symmetry, which can lead to the formation of amorphous copolyesters with high glass transition temperatures. nih.govzbaqchem.com

In the synthesis of poly(neopentyl glycol succinate-co-isosorbide succinate) (PNSI) copolymers, the molar content of isosorbide can be varied to tune the material's properties. researchgate.net An increase in isosorbide content has been shown to significantly enhance the thermal stability of the copolyesters. researchgate.net The rigid structure of isosorbide contributes to a higher Tg, while its hydrophilic ether bonds can increase the degradation rate of the polyester in aqueous environments. researchgate.netmdpi.com

The introduction of isosorbide can also affect the mechanical properties. For instance, while isosorbide increases rigidity, it has been noted that in some copolyester systems, it can also promote hydrolytic degradation. mdpi.com

Table 2: Influence of Isosorbide Integration on Poly(neopentyl glycol succinate) Copolyesters

| Property | Observation upon Isosorbide Integration |

| Chain Architecture | Introduces a V-shaped, asymmetric, and rigid unit. nih.gov |

| Crystallinity | Tends to decrease, leading to more amorphous materials. nih.gov |

| Glass Transition Temp. (Tg) | Significantly increases with higher isosorbide content. researchgate.netacs.org |

| Thermal Stability | Degradation activation energy can be increased. researchgate.net |

| Degradation Rate | Can be increased in aqueous environments due to hydrophilic ether bonds. researchgate.net |

Incorporation of Co-monomers and their Structural Impact

Other Diols (e.g., 1,4-Butanediol, Propylene (B89431) Glycol)

The incorporation of other diols, such as 1,4-butanediol and propylene glycol, into the polymer structure of poly(neopentyl glycol succinate) allows for the synthesis of copolyesters with tailored properties. This approach is utilized to modify the thermal and mechanical characteristics of the resulting materials.

In the synthesis of poly(butylene succinate-co-neopentyl glycol succinate) (P(BS-co-NPGS)), 1,4-butanediol is used alongside neopentyl glycol. The introduction of neopentyl glycol units into the poly(butylene succinate) (PBS) backbone has been shown to significantly enhance the ductility of the material. Specifically, the elongation at break increases substantially with a higher content of neopentyl glycol succinate units. For instance, a copolyester containing 20% neopentyl glycol succinate demonstrated an elongation at break of approximately 548%. nih.gov

Propylene glycol can also be used as a comonomer in the creation of unsaturated polyester resins. By reacting propylene glycol with itaconic acid and succinic acid, a prepolymer can be formed. mdpi.com In comparative studies, substituting isosorbide with propylene glycol or neopentyl glycol in the synthesis of unsaturated polyesters resulted in lower viscosity values for the resulting resins. mdpi.com Formulations utilizing propylene glycol and neopentyl glycol have demonstrated high gel content, indicating efficient cross-linking. mdpi.com

The synthesis of these copolyesters is typically achieved through a two-step melt polycondensation process involving transesterification and subsequent polycondensation. nih.govnih.gov The choice of comonomer and its molar ratio allows for precise control over the final properties of the copolyester, enabling the development of materials for a wide range of applications.

Spectroscopic Elucidation of Polymer Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for determining the microstructure of Poly(neopentyl glycol succinate) and its copolymers. ¹H NMR spectroscopy, in particular, provides detailed information about the arrangement of monomer units within the polymer chain.

In the analysis of poly(neopentyl terephthalate-co-neopentyl succinate) (PNST) copolymers, ¹H NMR spectra confirm the incorporation of both neopentyl succinate and neopentyl terephthalate (B1205515) units. researchgate.net The chemical shifts observed in the spectra can be assigned to specific protons within the polymer structure, allowing for the quantification of the molar content of each comonomer. For example, specific peaks can be attributed to the methylene (B1212753) protons of the neopentyl glycol unit and the protons of the succinate and terephthalate moieties. researchgate.net

Similarly, for poly(butylene succinate-co-neopentyl glycol succinate) (P(BS-co-NPGS)) copolyesters, ¹H NMR is used to characterize the structure and confirm the ratio of 1,4-butanediol to neopentyl glycol. nih.gov The analysis of chemical shifts and peak integrations provides a quantitative measure of the comonomer composition in the final polymer.

The following table summarizes representative ¹H NMR chemical shifts for protons in neopentyl glycol-based polyesters.

| Proton Type | Chemical Shift (ppm) | Compound |

| Methylene protons of neopentyl glycol | ~3.8 - 4.2 | Poly(neopentyl glycol succinate) based copolyesters |

| Methylene protons of succinate | ~2.6 | Poly(neopentyl glycol succinate) based copolyesters |

| Aromatic protons of terephthalate | ~8.1 | Poly(neopentyl terephthalate-co-neopentyl succinate) |

Note: Exact chemical shifts can vary depending on the solvent and the specific copolymer composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in Poly(neopentyl glycol succinate) and related materials. This technique confirms the successful formation of the polyester through the observation of characteristic absorption bands.

The FTIR spectrum of a polyester synthesized from neopentyl glycol and succinic acid will exhibit key peaks that confirm the esterification reaction. A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is typically observed around 1740 cm⁻¹. tandfonline.com The presence of this band, and the corresponding shift from the carboxylic acid carbonyl peak of the monomer (around 1700 cm⁻¹), is a clear indicator of polyester formation. tandfonline.comresearchgate.net

Other significant peaks include those corresponding to C-O stretching vibrations of the ester linkage, which typically appear in the region of 1250-1000 cm⁻¹. Additionally, the C-H stretching vibrations of the methylene and methyl groups from the neopentyl glycol and succinic acid units are observed in the 2800-3000 cm⁻¹ range. tandfonline.com A broad peak in the region of 3200-3600 cm⁻¹, if present, would indicate the presence of hydroxyl (-OH) end groups. researchgate.net

The table below details the characteristic FTIR absorption bands for Poly(neopentyl glycol succinate).

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2960 | C-H | Stretching (methyl/methylene) |

| ~1740 | C=O | Stretching (ester carbonyl) |

| ~1250 - 1150 | C-O | Stretching (ester) |

These characteristic peaks provide a spectroscopic "fingerprint" that confirms the chemical structure of the polymer. biomedscidirect.com

Molecular Weight Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of Poly(neopentyl glycol succinate) that significantly influence its physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers like Poly(neopentyl glycol succinate). lcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution. polyanalytik.com

In a GPC/SEC analysis, a polymer solution is passed through a column packed with porous gel. Larger molecules, which are excluded from more of the pores, travel a shorter path and elute first. Smaller molecules can penetrate more of the pores, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. lcms.cz

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the contribution of each molecule to the total weight of the sample.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.

For polyesters, GPC/SEC is crucial for quality control and for understanding how synthesis conditions affect the final polymer chain length. The choice of solvent, temperature, and column type are critical for obtaining accurate results. lcms.czintertek.com For example, the analysis of some polyesters may require elevated temperatures to ensure complete dissolution. intertek.com

The following table illustrates typical molecular weight data that can be obtained from a GPC/SEC analysis of a polyester.

| Parameter | Description | Typical Value Range for Polyesters |

| Mn ( g/mol ) | Number-average molecular weight | 5,000 - 50,000 |

| Mw ( g/mol ) | Weight-average molecular weight | 10,000 - 100,000 |

| PDI | Polydispersity Index (Mw/Mn) | 1.5 - 2.5 |

Note: These values are illustrative and can vary significantly depending on the specific synthesis method and desired application of the polyester.

Theoretical and Computational Investigations of Poly Neopentyl Glycol Succinate Systems

Computational Chemistry Approaches to Reaction Mechanisms

The formation of poly(neopentyl glycol succinate) via polyesterification is a complex process involving multiple reaction steps. Computational chemistry provides a framework for elucidating the underlying mechanisms, identifying key intermediates, and determining the energy landscapes of these reactions.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and is particularly effective for studying reaction mechanisms. In the context of the polyesterification between butanedioic acid (succinic acid) and 2,2-dimethylpropane-1,3-diol (neopentyl glycol), DFT can be employed to model the geometries of reactants, transition states, and products. rsc.orgresearchgate.net

By optimizing the structures of these species, researchers can calculate the activation energy barriers for different potential reaction pathways. For instance, studies on similar polyesterification reactions, such as between succinic acid and ethylene (B1197577) glycol, have used the B3LYP/6-31G** level of theory to analyze mechanisms. rsc.orgresearchgate.net These analyses reveal whether the reaction proceeds through a concerted (single step) or stepwise mechanism. rsc.orgresearchgate.net Furthermore, DFT calculations can elucidate the role of catalysts, including self-catalysis by acid or alcohol functional groups present in the reaction mixture. rsc.orgresearchgate.net The application of DFT can also help explain how structural modifications, such as the introduction of different monomers, can lower the energy barrier for reactions like hydrolysis, thereby influencing the polymer's degradation profile. researchgate.net

Table 1: Key Aspects of DFT in Polyesterification Analysis

| Computational Aspect | Application in Poly(neopentyl glycol succinate) Synthesis | Insights Gained |

| Geometry Optimization | Determines the lowest-energy structures of reactants, intermediates, and products. | Provides accurate molecular geometries and bond lengths/angles. |

| Transition State Search | Locates the highest energy point along the reaction coordinate (the transition state). | Identifies the structure of the activated complex. |

| Frequency Calculation | Confirms transition states (one imaginary frequency) and minima (all real frequencies). | Calculates zero-point vibrational energy and thermodynamic properties. |

| Energy Barrier Calculation | Computes the energy difference between reactants and the transition state. | Determines the activation energy, a key factor in reaction kinetics. rsc.orgresearchgate.net |

Once a transition state has been identified using DFT, Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the reaction pathway. rsc.orgresearchgate.net An IRC calculation follows the energy path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. rsc.orgresearchgate.net This confirms that the identified transition state correctly links the desired reactants and products. rsc.orgresearchgate.net For the synthesis of poly(neopentyl glycol succinate), IRC calculations would verify the steps in the esterification mechanism, ensuring a complete and accurate description of the reaction from starting materials to the final ester linkage. rsc.org

Molecular Dynamics Simulations of Polymer Chains

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics and morphology of poly(neopentyl glycol succinate) chains.

For polyesters containing succinic acid units, these segments are known to improve the rotational freedom and flexibility of the polymer chains. researchgate.net This increased flexibility can lead to significant improvements in material ductility; for example, related copolymers have shown an elongation at break of up to 2200%, a dramatic increase compared to more rigid analogues. researchgate.net MD simulations can probe the origins of this flexibility by analyzing dihedral angle distributions and bond correlation functions along the polymer backbone. youtube.com

The bulk properties of a polymer are dictated by the arrangement of its chains in the solid state. Many polymers, including polyesters like poly(neopentyl glycol succinate), are semicrystalline, meaning they possess both ordered crystalline regions (lamellae) and disordered amorphous regions. nih.govlibretexts.org This two-phase morphology is responsible for a material's unique combination of stiffness, strength, and toughness. nih.gov

MD simulations can be used to model the formation of these semicrystalline structures from an entangled polymer melt. researchgate.net By simulating the cooling of a polymer system, researchers can observe the process of crystallization and the resulting morphology. researchgate.net These models can predict the degree of crystallinity and the arrangement and thickness of the crystalline and amorphous layers. nih.govd-nb.info This information is crucial for understanding structure-property relationships, as the crystalline domains act as a reinforcing scaffold, while the amorphous regions, containing entanglements and tie molecules, contribute to the material's toughness. nih.gov

Table 2: Comparison of Polymer Morphologies

| Morphology | Chain Arrangement | Characteristics |

| Amorphous | Random, entangled coils with only short-range order. libretexts.org | Undergoes a glass transition; often transparent; softens over a range of temperatures. xometry.com |

| Semicrystalline | A mix of highly ordered, folded-chain crystalline lamellae and disordered amorphous regions. nih.gov | Has both a glass transition temperature (Tg) and a distinct melting temperature (Tm). xometry.com |

Predictive Modeling of Polymerization Outcomes

Predictive modeling combines theoretical principles with computational algorithms to forecast the outcomes of polymerization reactions and the final properties of the resulting polymer. This approach can accelerate materials discovery by reducing the need for extensive trial-and-error experimentation. arxiv.org

Various computational strategies are employed for this purpose. MD simulations can be used to predict key physical properties like the glass transition temperature (Tg) by simulating the polymer's response to temperature changes. rsc.org This often involves developing and validating accurate force fields, sometimes by refining parameters against higher-level DFT computations. rsc.org

More recent approaches leverage machine learning and artificial intelligence. arxiv.org For instance, chemical language processing models can predict polymer properties like Tg directly from the polymer's chemical structure represented as a SMILES string. nih.govmdpi.com These models require no pre-calculation of molecular descriptors, making them highly efficient for high-throughput screening of new polymer candidates. nih.govmdpi.com Other methods use graph-network-based algorithms that integrate polymer construction protocols with MD simulations to predict the properties of complex polymer networks. arxiv.org These predictive tools are invaluable for designing new poly(neopentyl glycol succinate)-based materials with tailored thermal and mechanical properties for specific applications. researchgate.net

Q & A

Q. What are the standard synthetic routes for poly(neopentyl glycol succinate), and how do reaction conditions influence polymer properties?

Methodological Answer: Poly(neopentyl glycol succinate) is synthesized via polycondensation of succinic acid (butanedioic acid) and neopentyl glycol (2,2-dimethylpropane-1,3-diol). Key factors include:

- Stoichiometric balance: Excess diol improves molecular weight by mitigating terminal acid group limitations.

- Catalysts: Acid catalysts (e.g., sulfuric acid) or enzyme-based systems (e.g., lipases) optimize esterification efficiency.

- Temperature and vacuum: Elevated temperatures (160–200°C) and reduced pressure (≤50 mbar) drive water removal, shifting equilibrium toward polymerization .

- Solvent-free vs. solution methods: Solvent-free systems reduce impurities but require precise temperature control to avoid side reactions (e.g., branching).

Q. How can researchers characterize the thermal stability and degradation behavior of this polyester?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures weight loss under controlled heating (e.g., 10°C/min in nitrogen). Data from indicates a decomposition onset near 300°C, with major degradation at ~321°C .

- Differential Scanning Calorimetry (DSC): Identifies glass transition (Tg) and melting points (Tm). Neopentyl glycol’s bulky structure typically yields a Tg of 40–60°C and Tm of 80–100°C, depending on molecular weight .

- Isothermal Aging: Assesses long-term stability by monitoring property changes (e.g., tensile strength) under fixed temperatures.

Q. What safety protocols are critical when handling this polymer in laboratory settings?

Methodological Answer:

- Toxicity Data: Acute oral LD50 >6400 mg/kg (rat), suggesting low systemic toxicity. However, severe eye irritation (OECD 405) and mild skin irritation (OECD 404) necessitate PPE (gloves, goggles) .

- Ventilation: Use fume hoods during melt processing to avoid inhalation of volatile byproducts.

- Waste Management: Solubility in polar aprotic solvents (e.g., DMF) requires neutralization before disposal .

Advanced Research Questions

Q. How do crystallinity and chain branching affect mechanical properties, and what techniques resolve these structural features?

Methodological Answer:

- Crystallinity: Neopentyl glycol’s symmetry enhances crystallinity, improving tensile strength but reducing flexibility. Techniques:

- X-ray Diffraction (XRD): Quantifies crystalline vs. amorphous regions.

- Dynamic Mechanical Analysis (DMA): Measures storage/loss moduli to correlate crystallinity with viscoelasticity .

- Branching: Occurs via side reactions (e.g., transesterification). Mitigate via:

Q. What challenges arise in achieving high molecular weight, and how are they addressed methodologically?

Methodological Answer:

- Limitations:

- Moisture sensitivity: Hydrolysis reverses esterification. Use molecular sieves or inert gas purging.

- Side reactions: Transesterification reduces linearity. Optimize catalyst loading (e.g., 0.5–1.0 wt% H2SO4).

- Solutions:

- Stepwise Heating: Ramp temperature (e.g., 160°C → 200°C) to minimize premature cyclization.

- Solid-State Post-Polymerization: Anneal low-Mw polymers at 120°C under vacuum to extend chains .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., solubility, thermal stability)?

Methodological Answer:

- Standardize Testing Protocols: Use ASTM/ISO methods for DSC (ASTM E794) and TGA (ASTM E1131).

- Sample Purity: Purify via reprecipitation (e.g., dissolve in chloroform, precipitate in methanol) to remove oligomers.

- Cross-Validate Techniques: Pair solubility studies (e.g., cloud point in THF) with Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.